molecular formula C21H16ClN5O2 B12217342 N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide

N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide

Cat. No.: B12217342
M. Wt: 405.8 g/mol
InChI Key: BHVUHJMHBKECOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide is a synthetic organic compound designed for scientific research. It features a benzamide core linked to a 1-(4-chlorophenyl)-1H-tetrazol-5-yl moiety via an ether bridge. This structure combines two pharmacologically significant groups: the benzamide unit, found in compounds with diverse biological activities , and the tetrazole ring, which is a well-known bioisostere for carboxylic acids and amides, often contributing to metabolic stability and enhancing binding interactions with biological targets . Compounds with this specific molecular architecture are of significant interest in medicinal chemistry and drug discovery. Research on structurally similar molecules indicates potential for a range of pharmacological activities. For instance, certain bis-tetrazole-substituted benzamide derivatives have demonstrated potent antiallergic activity in preclinical models, showing efficacy in inhibiting passive cutaneous anaphylaxis and bronchial anaphylaxis . Furthermore, other N-phenylbenzamide derivatives have been investigated for their broad-spectrum antiviral effects, including activity against hepatitis B virus (HBV), by potentially modulating host factors like APOBEC3G . The presence of the tetrazole ring also makes this compound a valuable intermediate in synthesizing more complex molecules for various scientific investigations, including the development of new materials and chemical probes . This chemical is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C21H16ClN5O2

Molecular Weight

405.8 g/mol

IUPAC Name

N-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]phenyl]benzamide

InChI

InChI=1S/C21H16ClN5O2/c22-16-6-10-18(11-7-16)27-20(24-25-26-27)14-29-19-12-8-17(9-13-19)23-21(28)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,28)

InChI Key

BHVUHJMHBKECOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Tetrazole Ring Construction

Tetrazole synthesis typically employs [2+3] cycloaddition of nitriles with sodium azide under acidic or thermal conditions. For the 1-(4-chlorophenyl)tetrazole subunit, 4-chlorobenzonitrile reacts with sodium azide in the presence of ammonium chloride at 100–120°C, yielding the tetrazole ring. Alternative methods include transition metal-catalyzed processes, though these are less commonly reported for aryl-substituted tetrazoles.

Etherification and Amide Coupling

The methoxy bridge is introduced via Williamson ether synthesis, where a tetrazole-containing alkyl halide reacts with 4-nitrophenol under basic conditions, followed by nitro reduction to the aniline. Subsequent benzoylation using benzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) furnishes the final amide.

Detailed Synthetic Routes and Experimental Protocols

Route 1: Sequential Tetrazole Formation and Etherification

Step 1: Synthesis of 1-(4-Chlorophenyl)-1H-tetrazole-5-methanol
4-Chlorobenzonitrile (1.0 equiv) and sodium azide (1.2 equiv) are heated in dimethylformamide (DMF) at 120°C for 12 hours with ammonium chloride as a catalyst. The resultant 1-(4-chlorophenyl)-1H-tetrazole is treated with paraformaldehyde in concentrated HCl to yield the chloromethyl derivative, which is hydrolyzed to the methanol analog.

Step 2: Williamson Ether Synthesis
The tetrazole-methanol (1.0 equiv) is converted to the corresponding bromide using PBr3 in dichloromethane. This intermediate reacts with 4-nitrophenol (1.1 equiv) and potassium carbonate (2.0 equiv) in acetone at 60°C, yielding 4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}nitrobenzene. Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine.

Step 3: Benzamide Formation
The aniline intermediate (1.0 equiv) is coupled with benzoyl chloride (1.2 equiv) using EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF at 0–5°C, gradually warming to room temperature. The product is purified via recrystallization from ethanol/water (7:3).

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 NaN3, NH4Cl, DMF, 120°C 78 95.2
2 PBr3, CH2Cl2; K2CO3, acetone 65 97.8
3 EDC/HOBt, DMF, rt 82 99.1

Optimization Studies and Catalytic Enhancements

Solvent and Base Effects in Etherification

Comparative studies reveal that acetone outperforms THF or DMF in Williamson ether synthesis due to improved solubility of potassium carbonate and reduced side reactions. Yields increase from 58% (THF) to 65% (acetone) under identical conditions.

Ultrasound-Assisted Amidation

Applying ultrasonic irradiation (25 kHz, 250 W) during benzoylation reduces reaction time from 12 hours to 45 minutes, enhancing yield to 89%. Mechanistic studies suggest cavitation effects accelerate reagent diffusion and intermediate stabilization.

Structural Validation and Spectroscopic Characterization

NMR and Mass Spectrometry

The final compound exhibits characteristic 1H NMR signals: δ 8.25 (s, 1H, tetrazole), 7.85–7.45 (m, 9H, aromatic), and 5.45 (s, 2H, OCH2). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 401.1488 [M+H]+.

Purity and Stability

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) shows a single peak at 99.1% purity. Stability studies indicate no degradation after 6 months at −20°C.

Challenges and Alternative Approaches

Tetrazole Ring Sensitivity

The tetrazole’s acidity (pKa ~4.5) necessitates careful pH control during reactions. Neutral or mildly basic conditions prevent deprotonation and subsequent side reactions.

Regioselectivity in Cycloaddition

Unsubstituted nitriles may yield 1H- and 2H-tetrazole regioisomers. Using 4-chlorobenzonitrile exclusively directs cycloaddition to the 1-substituted product due to electronic effects.

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The 1,2,3,4-tetrazole moiety demonstrates characteristic reactions:

  • Cycloaddition Reactions : The tetrazole ring participates in [3+2] cycloadditions with alkynes under thermal conditions (150–200°C), forming pyrazole derivatives. This reactivity is enhanced by electron-withdrawing substituents like the 4-chlorophenyl group .

  • Acid-Catalyzed Ring Opening : In concentrated HCl (12M, reflux), the tetrazole ring undergoes hydrolysis to form corresponding amidines. For example:

    Tetrazole+2H2OHClAmidine+NH3+CO2\text{Tetrazole} + 2\text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Amidine} + \text{NH}_3 + \text{CO}_2

    Yields range from 60–75% depending on reaction time .

Benzamide Group Reactivity

The benzamide functionality undergoes typical amide transformations:

  • Hydrolysis : Under acidic (6M H₂SO₄, 100°C) or basic (NaOH, 80°C) conditions, the amide bond cleaves to produce 4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}aniline and benzoic acid derivatives. Reaction rates correlate with steric hindrance from the tetrazole-methoxy substituent .

ConditionProduct 1Product 2Yield (%)
6M H₂SO₄, 100°C4-{[...]methoxy}anilineBenzoic acid82
2M NaOH, 80°CSodium 4-{[...]methoxy}anilideSodium benzoate78
  • Reduction : Using LiAlH₄ in THF (0°C to RT), the amide reduces to N-(4-{[...]methoxy}phenyl)benzylamine (87% yield) .

Ether Linkage Reactivity

The methoxy (-O-) bridge undergoes:

  • Cleavage with HI : Heating with 48% hydroiodic acid (110°C, 6h) produces 4-chlorophenyltetrazolylmethanol and hydroquinone derivatives.

  • Nucleophilic Substitution : In DMF/K₂CO₃, the methoxy group can be replaced by nucleophiles (e.g., amines, thiols) at 80–100°C.

Chlorophenyl Substituent Reactivity

The 4-chlorophenyl group participates in:

  • Suzuki Coupling : With arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C), the Cl substituent undergoes cross-coupling to form biaryl derivatives (70–85% yields) .

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄, 0°C) occurs at the para position relative to the tetrazole ring, yielding mono-nitro products.

Biological Interactions

The compound interacts with calcium channels via its tetrazole and benzamide moieties, as demonstrated in patent WO2012004604A1 . Key interactions include:

  • Hydrogen Bonding : Tetrazole N-atoms bind to Thr1066 and Gln1070 residues.

  • π-π Stacking : The benzamide aromatic ring engages with Phe1073.

Comparative Reactivity with Structural Analogs

The table below contrasts reactivity trends with related compounds :

CompoundTetrazole ReactivityAmide Hydrolysis RateChlorophenyl Activity
N-(4-{[...]methoxy}phenyl)benzamideHighModerateHigh
4-Methoxy-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide ModerateFastLow
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide LowSlowModerate

Stability Under Storage Conditions

  • Thermal Stability : Decomposes above 200°C (TGA data) .

  • Photostability : Exposure to UV light (λ = 254 nm) induces <5% degradation over 48h.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of pharmaceuticals due to its bioactive tetrazole ring.

Medicine:

  • Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry:

  • Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
N-(4-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide C₂₁H₁₅ClN₆O₂ 418.84* - 4-Chlorophenyl-tetrazole
- Benzamide-phenoxy bridge
Enhanced lipophilicity (Cl substituent); potential kinase or protease inhibition .
4-(1H-Tetrazol-5-yl)-N-(4-(1H-tetrazol-5-yl)phenyl)benzamide C₁₅H₁₁N₉O 333.31 Dual tetrazole rings
- Benzamide core
High polarity (pKa ~3.78); potential use in coordination chemistry or as a chelator.
N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide C₁₇H₁₇ClN₆O₃S 420.90 - 4-Chlorophenyl-tetrazole
- Dimethylsulfamoyl group
Improved solubility (sulfonamide); potential antimicrobial or anti-inflammatory activity.
N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide C₁₉H₁₈F₂N₆O₄S 464.40 - 3,4-Difluorophenyl-tetrazole
- Morpholinosulfonyl group
Enhanced electronic effects (F substituents); possible CNS or GPCR-targeting activity.
N-[4-(1H-Tetrazol-5-yl)phenyl]benzamide C₁₄H₁₁N₅O 265.27 Single tetrazole ring
- Unsubstituted benzamide
Moderate logP (2.19); foundational structure for SAR studies in drug discovery.

Key Differences and Implications

The 3,4-difluorophenyl variant may exhibit stronger hydrogen bonding due to electronegative fluorine atoms. Sulfonamide/Morpholine Groups: Compounds with sulfonamide (e.g., ) or morpholinosulfonyl groups show improved aqueous solubility, critical for pharmacokinetics.

Bioisosteric Replacements :

  • The tetrazole ring in these compounds replaces carboxylic acids, reducing ionization at physiological pH and enhancing oral bioavailability .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., ) are synthesized in higher yields (~70–80%) compared to sulfonamide-containing analogs, which require additional steps for sulfonyl group introduction .

Biological Activity

N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide, also known by its CAS number 912904-19-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16ClN5O2
  • Molecular Weight : 357.8 g/mol
  • Structure : The compound features a tetrazole ring which is known for its bioactivity, particularly in anti-infective and anti-cancer applications.

Antiviral Activity

Recent studies have highlighted the potential antiviral effects of this compound derivatives against Hepatitis B virus (HBV). A related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), demonstrated significant anti-HBV activity both in vitro and in vivo. It was shown to enhance intracellular levels of APOBEC3G, an enzyme that inhibits HBV replication .

Antimicrobial Properties

The compound’s structural analogs have been evaluated for their antimicrobial activities. For instance, certain pyrazole derivatives exhibited notable antifungal activity, suggesting that modifications in the tetrazole structure could enhance antimicrobial efficacy. This aligns with findings where similar compounds showed effectiveness against resistant strains of bacteria and fungi .

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Viral Replication : The compound's interaction with viral enzymes or host cell factors can lead to reduced viral load.
  • Modulation of Host Immune Response : By increasing levels of antiviral proteins like APOBEC3G, the compound may enhance the host's ability to combat viral infections.

Case Studies and Research Findings

StudyFindings
Anti-HBV Activity IMB-0523 showed significant inhibition of HBV replication in HepG2.2.15 cells and demonstrated low toxicity in animal models .
Antimicrobial Evaluation Pyrazole derivatives related to this compound exhibited promising antifungal activity against various strains .
Structural Insights Docking studies indicated that specific substitutions on the tetrazole ring could enhance binding affinity to target enzymes involved in pathogen survival .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling a tetrazole-containing moiety (e.g., 1-(4-chlorophenyl)-1H-tetrazol-5-ylmethanol) with a benzamide derivative via nucleophilic substitution. For example, describes using phenoxymethyl linking groups in similar compounds, where reactions are catalyzed by Cu(I) in DMF at 80–100°C. Key intermediates are characterized by IR spectroscopy (C=O stretch at ~1680 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.2 ppm, aromatic protons at δ 6.8–7.5 ppm), and elemental analysis (C, H, N deviations <0.4%) .

Q. How is the purity and structural integrity of the compound validated in academic research?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Structural confirmation employs high-resolution mass spectrometry (HRMS) (e.g., ESI+ mode, m/z calculated vs. observed within 3 ppm error). highlights the use of spectrofluorometry to detect impurities in benzamide analogs, with excitation/emission wavelengths optimized for π-π* transitions .

Q. What analytical techniques are recommended for studying stability under laboratory conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (e.g., >200°C for similar tetrazole derivatives). emphasizes storage at -20°C in desiccated conditions to prevent hydrolysis of the methoxy and tetrazole groups .

Advanced Research Questions

Q. What computational strategies are used to predict the binding affinity of this compound to bacterial enzymes like acps-pptase?

  • Methodological Answer : Molecular docking (AutoDock Vina, PDB: 1Q4L) and MD simulations (GROMACS, 100 ns trajectories) evaluate interactions with bacterial targets. notes that trifluoromethyl groups enhance hydrophobic interactions with enzyme pockets (ΔGbinding ≈ -9.2 kcal/mol), while the tetrazole ring forms hydrogen bonds with catalytic residues (e.g., Ser98, Lys102) .

Q. How can structural modifications (e.g., halogen substitution) optimize bioactivity while minimizing toxicity?

  • Methodological Answer : SAR studies on analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or 4-bromophenyl) reveal that electron-withdrawing groups improve enzyme inhibition (IC50 reduced from 12 µM to 4.5 µM). and demonstrate that bulkier substituents (e.g., bromine) increase steric hindrance, reducing off-target effects in cytotoxicity assays (CC50 > 50 µM in HEK293 cells) .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC50 values for acps-pptase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Standardizing protocols (e.g., fixed 1 mM ATP, pH 7.4 buffer) and using positive controls (e.g., cerulenin) are critical. suggests cross-validating results with isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What in vitro models are suitable for evaluating antibacterial efficacy, and how are resistance mechanisms probed?

  • Methodological Answer : Time-kill assays in Staphylococcus aureus (ATCC 29213) and efflux pump knockout strains (e.g., ΔnorA) differentiate intrinsic activity from pump-mediated resistance. highlights synergy studies with sub-inhibitory erythromycin , where MIC values drop from 32 µg/mL to 8 µg/mL, indicating disrupted cell wall synthesis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.